H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA
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Overview
Description
H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA is a synthetic peptide substrate that represents the 2C/3A cleavage site of the human rhinovirus-14 polyprotein. This compound is hydrolyzed by the human rhinovirus-14 3C protease, making it an attractive target for antiviral drug development . The compound has a molecular weight of 726.79 and is typically stored at temperatures below -15°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA involves the stepwise solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed using a solution of piperidine in DMF (dimethylformamide).
Cleavage: The completed peptide is cleaved from the resin using a mixture of TFA (trifluoroacetic acid), water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteases, such as the human rhinovirus-14 3C protease.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the side chains of amino acids like phenylalanine and leucine.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous buffers at physiological pH and temperature.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Produces smaller peptide fragments and free amino acids.
Oxidation and Reduction: Results in modified peptides with altered side chains.
Scientific Research Applications
H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA has several scientific research applications:
Antiviral Drug Development: Used as a substrate to study the activity of human rhinovirus-14 3C protease, a target for antiviral drugs
Biochemical Assays: Employed in enzymatic assays to measure protease activity.
Peptide Research: Utilized in studies involving peptide synthesis, modification, and characterization.
Mechanism of Action
The compound exerts its effects by being hydrolyzed by the human rhinovirus-14 3C protease. The enzyme recognizes the specific sequence of the peptide and cleaves the peptide bond at the 2C/3A cleavage site. This hydrolysis reaction is crucial for the maturation of the viral polyprotein and the replication of the virus .
Comparison with Similar Compounds
Similar Compounds
H-Glu-Ala-Leu-Phe-Gln-pNA: A similar peptide substrate used in protease assays
H-Glu-Ala-Leu-Phe-Gln-pNA.TFA: Another variant with trifluoroacetate as the counterion.
Uniqueness
H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA is unique due to its specific sequence that mimics the 2C/3A cleavage site of the human rhinovirus-14 polyprotein. This specificity makes it an ideal substrate for studying the activity of the human rhinovirus-14 3C protease and developing antiviral drugs targeting this enzyme .
Properties
Molecular Formula |
C36H47F3N8O12 |
---|---|
Molecular Weight |
840.8 g/mol |
IUPAC Name |
4-amino-5-[[1-[[1-[[1-[[5-amino-1-(4-nitroanilino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H46N8O10.C2HF3O2/c1-19(2)17-26(40-30(46)20(3)37-31(47)24(35)13-16-29(44)45)33(49)41-27(18-21-7-5-4-6-8-21)34(50)39-25(14-15-28(36)43)32(48)38-22-9-11-23(12-10-22)42(51)52;3-2(4,5)1(6)7/h4-12,19-20,24-27H,13-18,35H2,1-3H3,(H2,36,43)(H,37,47)(H,38,48)(H,39,50)(H,40,46)(H,41,49)(H,44,45);(H,6,7) |
InChI Key |
WVOOAVQMUHPGON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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